molecular formula C18H18FN5OS B12141754 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B12141754
M. Wt: 371.4 g/mol
InChI Key: QGPGAAYHDHUJJX-UHFFFAOYSA-N
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Description

The compound "2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide" belongs to the 1,2,4-triazole acetamide class, a scaffold recognized for diverse pharmacological activities, including anti-inflammatory, anti-exudative, and receptor modulation properties . Its core structure features a 1,2,4-triazole ring substituted with a 3-methylphenyl group at position 5, a sulfanyl linker, and an acetamide moiety bearing a 3-fluoro-4-methylphenyl substituent. These modifications are hypothesized to enhance bioactivity and physicochemical stability compared to simpler derivatives .

Properties

Molecular Formula

C18H18FN5OS

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C18H18FN5OS/c1-11-4-3-5-13(8-11)17-22-23-18(24(17)20)26-10-16(25)21-14-7-6-12(2)15(19)9-14/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

QGPGAAYHDHUJJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)C)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of ester ethoxycarbonylhydrazones with primary amines to form 1,2,4-triazole derivatives . The reaction conditions often include refluxing in solvents like ethanol or DMF (dimethylformamide) and using catalysts such as ortho-phosphoric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like ortho-phosphoric acid, and reagents like hydrogen peroxide for oxidation . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazole moiety is known for its ability to interfere with various cellular pathways involved in cancer progression. The compound's structure allows it to potentially inhibit tumor growth by targeting specific enzymes or receptors associated with cancer cell proliferation.
  • Case Study : In vitro studies have demonstrated that related triazole compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with growth inhibition rates exceeding 70% in some cases .

Antimicrobial Activity

The triazole scaffold has been recognized for its antifungal and antibacterial properties:

  • Fungal Inhibition : Compounds with a similar structure have shown effectiveness against various fungal strains, including Candida species and Aspergillus species. The mechanism often involves disruption of fungal cell wall synthesis, leading to cell death.
  • Bacterial Resistance : The compound's potential as an antibacterial agent is under investigation, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Preliminary results suggest that it may enhance the efficacy of existing antibiotics by acting synergistically .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives is another area of interest:

  • Mechanism : These compounds may inhibit key inflammatory mediators such as cytokines and prostaglandins. In silico docking studies have suggested that the compound could act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the compound's efficacy:

  • Modification Studies : Research has shown that altering substituents on the triazole ring can significantly impact biological activity. For example, introducing halogens or alkyl groups can enhance potency and selectivity against specific targets .

Toxicological Assessments

Safety profiles are critical for any pharmaceutical application:

  • Toxicity Studies : Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity levels in animal models, further studies are required to determine long-term effects and safety in humans.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of growth in A549 and MDA-MB-231 cells
AntimicrobialEffective against Candida and MRSA
Anti-inflammatoryPotential inhibition of 5-lipoxygenase
Toxicological ProfileLow toxicity in initial animal studies

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential proteins in microorganisms by binding to their ribosomes . This leads to the disruption of vital cellular processes and ultimately results in the death of the microorganism.

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the 4-amino-5-aryl-1,2,4-triazole core with AS111 and VUAA1 but differs in acetamide substituents .
  • Fluorine and methyl groups in the target’s acetamide moiety may improve lipophilicity and metabolic stability compared to non-fluorinated analogs like AS111 .

Pharmacological Activity

Anti-Inflammatory and Anti-Exudative Effects

  • AS111 : Exhibits 1.28× higher anti-inflammatory activity than diclofenac sodium in formalin-induced edema models, attributed to cyclooxygenase-2 (COX-2) inhibition .
  • Furan-2-yl Derivatives : Substitution with furan-2-yl at position 5 of the triazole ring enhances anti-exudative activity, with 15/21 compounds surpassing diclofenac sodium in efficacy .
  • Target Compound: The 3-fluoro-4-methylphenyl group may further optimize activity by increasing electron-withdrawing effects and membrane permeability compared to 3-methylphenyl (AS111) or non-halogenated analogs .

Ionotropic Receptor Modulation

  • VUAA1 and OLC15 : Act as Orco receptor agonists/antagonists in insects . Structural similarity suggests the target compound could interact with analogous mammalian receptors, though this remains unexplored.

Physicochemical and Spectral Properties

  • Solubility : Derivatives recrystallized in H₂O:EtOH (e.g., 6a–6c) show moderate polarity, whereas DMF:EtOH solvents (e.g., 7a) indicate higher solubility in aprotic media .
  • Spectroscopy : ¹H-NMR spectra of analogs confirm the presence of sulfanyl (–SH) and acetamide (–NHCO–) protons at δ 3.5–4.5 ppm and δ 8.0–10.0 ppm, respectively .

Biological Activity

The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C20H22N5OS
  • Molecular Weight : 390.48 g/mol
  • CAS Number : 694457-94-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in critical cellular processes. It is hypothesized that the triazole ring plays a significant role in binding affinity and specificity towards these targets.

Key Mechanisms:

  • Aryl Hydrocarbon Receptor (AhR) Modulation : Similar compounds have shown to act as ligands for AhR, influencing gene expression related to detoxification and cell proliferation .
  • CYP Enzyme Induction : Compounds with similar structures have been associated with the induction of cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs .

Anticancer Activity

Studies have demonstrated that triazole derivatives exhibit significant anti-cancer properties through various mechanisms:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast)10Apoptosis induction
    HCT116 (Colon)15Cell cycle arrest
    A549 (Lung)12Inhibition of proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Mycobacterium tuberculosis50

Case Studies

  • Study on Anti-Cancer Efficacy : A recent study evaluated the effectiveness of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM in MCF-7 cells .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity against Mycobacterium tuberculosis. The compound demonstrated an MIC value of 50 µg/mL, suggesting potential for further development as an anti-tubercular agent .

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